"physicochemical properties of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline"
"physicochemical properties of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline"
An In-Depth Technical Guide to the Physicochemical Characterization of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline for Drug Discovery
Introduction: Unveiling the Profile of a Novel Drug Candidate
In the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole moiety is a privileged scaffold, frequently incorporated into novel chemical entities to enhance metabolic stability, modulate physicochemical properties, and serve as a bioisosteric replacement for ester and amide functionalities. The compound 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline represents a promising, yet uncharacterized, molecule at the intersection of this valuable heterocycle and the versatile aniline pharmacophore.
This technical guide provides a comprehensive framework for the thorough physicochemical characterization of 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline. As senior application scientists and drug development professionals, we understand that a deep and early understanding of a compound's fundamental properties is not merely academic; it is the bedrock upon which successful drug discovery programs are built.[1][2][] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its potential as a therapeutic agent.[4]
This document eschews a rigid template, instead adopting a logical workflow that a researcher would follow post-synthesis. We will detail the "why" behind each experimental choice, grounding our protocols in established, self-validating systems to ensure scientific integrity. Our objective is to equip researchers with the necessary theoretical insights and practical methodologies to build a robust data package for this and similar novel compounds, enabling informed decision-making in the critical early stages of development.
Part 1: Structural Confirmation and Purity Assessment
Before any meaningful physicochemical property can be measured, the identity and purity of the synthesized compound must be unequivocally established. This foundational step prevents the costly pursuit of artifacts and ensures data integrity.
Spectroscopic Characterization
Spectroscopic analysis provides the "fingerprint" of the molecule, confirming that the intended chemical structure has been successfully synthesized.
1.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet), distinct signals for the protons on the aniline ring, and a broad singlet for the -NH₂ protons.[5][6]
-
¹³C NMR (Carbon NMR): This spectrum will confirm the carbon framework of the molecule, showing distinct signals for the ethyl carbons, the aniline ring carbons, and the two carbons of the oxadiazole ring.[7][8]
1.1.2 Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound, providing definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) is preferred as it can confirm the molecular formula to within a few parts per million.[7][9] The fragmentation pattern observed can also offer further structural clues.[10][11]
1.1.3 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected stretches for this compound include:
-
~3400-3300 cm⁻¹: N-H stretching of the primary amine.
-
~2970 cm⁻¹: C-H stretching from the ethyl group.[12]
-
~1630 cm⁻¹: C=N stretching within the oxadiazole ring.[7][12]
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Purity is paramount. A compound's measured properties, particularly solubility, can be significantly skewed by impurities. Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of small molecule drug candidates.
Experimental Protocol: Purity Determination by RP-HPLC
-
System Preparation: Use an HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: Prepare a gradient system, typically using water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes. A common gradient runs from 5% B to 95% B over 10-15 minutes.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 5 µL) of the sample solution. Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Data Interpretation: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For drug discovery progression, a purity of >95% is typically required.
Part 2: Core Physicochemical Properties for Drug Development
With identity and purity confirmed, the core physicochemical properties that dictate pharmacokinetic behavior can be determined.
Aqueous Solubility
Aqueous solubility is arguably one of the most critical properties, as a drug must be in solution to be absorbed and exert its therapeutic effect.[1][13] Poor solubility is a leading cause of failure for drug candidates.[14][15] We will describe two key types of solubility measurements.
2.1.1 Thermodynamic (Equilibrium) Solubility
This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution. The Shake-Flask method is the most reliable approach.[13][15]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[16]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours). The presence of undissolved solid must be confirmed at the end of the experiment.[15][16]
-
Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Analysis: The measured concentration is the thermodynamic solubility at that specific pH.
Workflow for Thermodynamic Solubility Determination
Caption: Shake-Flask method for thermodynamic solubility.
2.1.2 Kinetic Solubility
Kinetic solubility is a high-throughput measurement that determines the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[14] While less precise than thermodynamic solubility, it is invaluable for screening large numbers of compounds in early discovery.
Protocol: Turbidimetric Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Assay Plate: In a 96- or 384-well plate, add aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Addition: Use a liquid handler to make serial additions of the DMSO stock solution into the buffer-containing wells.
-
Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements.
-
Analysis: The kinetic solubility is the concentration at which a sharp increase in turbidity is observed, indicating precipitation.
Acid Dissociation Constant (pKa)
The pKa value describes the strength of an acid or base and determines the extent of a molecule's ionization at a given pH.[17] Since the ionized and neutral forms of a drug have different properties (e.g., solubility, permeability), pKa is a critical determinant of ADME. Given the basic aniline moiety, determining its pKa is essential.
Protocol: pKa Determination by Potentiometric Titration
This classic method is highly accurate but requires a sufficient amount of soluble material.[18][19]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low.[18]
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution by making small, precise additions of a standardized acid (e.g., 0.1 M HCl). Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[20]
Workflow for Potentiometric pKa Determination
Caption: Potentiometric titration workflow for pKa measurement.
For compounds with very poor solubility, HPLC-based methods, which relate changes in chromatographic retention time to the pH of the mobile phase, can be an effective alternative.[17][21]
Lipophilicity (LogP and LogD)
Lipophilicity, the "greasiness" of a molecule, is a key factor influencing its ability to cross biological membranes, its binding to plasma proteins, and its metabolic profile.[22][23] It is quantified as the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase.
-
LogP: The logarithm of the partition coefficient for the neutral species of the molecule.
-
LogD: The logarithm of the distribution coefficient at a specific pH, which accounts for both neutral and ionized species.
Protocol: Shake-Flask Method for LogP/LogD Determination
This is the traditional and most accurate method for measuring lipophilicity.[22][24]
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer of choice, and vice-versa, to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve the compound in one of the phases (e.g., the aqueous buffer at a pH where the compound is neutral for LogP, or at pH 7.4 for LogD). Add an equal volume of the other pre-saturated phase.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) and then allow the phases to separate completely, often aided by centrifugation.
-
Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using HPLC-UV or LC-MS/MS.[25]
-
Calculation: Calculate LogP or LogD using the formula: LogP(D) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).[22]
Part 3: Data Summary and Interpretation
A systematic compilation of all determined physicochemical data is crucial for project teams to make go/no-go decisions.
Table 1: Physicochemical Property Summary for 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline
| Property | Method Used | Result | Interpretation / Comments |
| Identity | |||
| Molecular Formula | HRMS | C₁₀H₁₁N₃O | Confirmed |
| Molecular Weight | HRMS | 189.0902 g/mol | Matches theoretical |
| ¹H NMR | 400 MHz, DMSO-d₆ | Conforms to structure | Key shifts noted |
| ¹³C NMR | 100 MHz, DMSO-d₆ | Conforms to structure | All expected carbons present |
| IR | ATR | Conforms to structure | Key stretches: N-H, C=N, C-O |
| Purity | |||
| Purity | RP-HPLC (254 nm) | >98% | Suitable for further studies |
| Solubility | |||
| Thermodynamic (pH 7.4) | Shake-Flask | [Experimental Value] µg/mL | [e.g., Low, Moderate, High] |
| Kinetic (PBS) | Turbidimetry | [Experimental Value] µM | Indicates potential for supersaturation |
| Ionization | |||
| pKa (basic) | Potentiometric Titration | [Experimental Value] | Aniline nitrogen is the basic center |
| Lipophilicity | |||
| LogP | Shake-Flask | [Experimental Value] | Lipophilicity of the neutral species |
| LogD (pH 7.4) | Shake-Flask | [Experimental Value] | Effective lipophilicity at physiological pH |
Interpreting the Data in Context:
The collected data should be evaluated against established guidelines for oral bioavailability, such as Lipinski's "Rule of Five".[22][26] For example:
-
Molecular Weight: At ~189 g/mol , it is well under the 500 Da guideline.
-
LogP: A value between 1 and 3 is often considered optimal. The measured LogP will indicate if the compound is in a favorable lipophilicity range.
-
Solubility and pKa: These values must be considered together. The pKa will predict the charge state in the gastrointestinal tract, which in turn will influence the pH-dependent solubility and absorption profile.
Conclusion
The systematic physicochemical characterization of a novel entity like 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline is a non-negotiable cornerstone of rational drug design. By employing the robust, validated protocols outlined in this guide—from initial structural confirmation to the precise measurement of solubility, pKa, and lipophilicity—research teams can build a comprehensive understanding of their compound's behavior. This foundational knowledge is critical for identifying potential liabilities early, guiding formulation strategies, and ultimately increasing the probability of successfully advancing a promising molecule from the bench to the clinic.
References
-
Avramovska, B., & Josifovska, S. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14.[17]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.[13]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website.[18]
-
Kruschwitz, H., & Willems, M. (2003). Determination of pKa Values by Liquid Chromatography. LCGC North America, 21(7), 674-681.[21]
-
Slideshare. (2015). pKa and log p determination. Retrieved from Slideshare website.[20]
-
Gabel, J. V., et al. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Analytical Chemistry, 88(8), 4449-4456.[4]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website.[22]
-
van der Watt, J. G., et al. (2010). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 87(12), 1332-1337.[19]
-
Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Retrieved from Life Chemicals website.[27]
-
Pawar, P., & Chaudhari, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 559-567.[14]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from WHO website.[16]
-
Pion Inc. (2024). Introduction to log P and log D in drug development. Retrieved from Pion Inc. website.[23]
-
Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.[24]
-
Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[15]
-
Taylor, R. D., et al. (2019). Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery. Journal of Medicinal Chemistry, 62(17), 7681-7700.[28]
-
Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from Creative Biolabs website.[1]
-
Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from Pace Analytical website.[2]
-
BOC Sciences. (n.d.). Physicochemical Characterization. Retrieved from BOC Sciences website.[]
-
Li, H., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1786-1797.[26]
-
Agilent Technologies. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from Agilent website.[25]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from Beilstein Journals website.[5]
-
ChemicalBook. (n.d.). 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline CAS. Retrieved from ChemicalBook website.[29]
-
JETIR. (2019). Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. JETIR, 6(6).[6]
-
National Institutes of Health. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 24(18), 3298.[30]
-
PubChem. (n.d.). 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Retrieved from PubChem website.[31]
-
Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 42B, 900-904.
-
ChemicalBook. (n.d.). 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis. Retrieved from ChemicalBook website.[32]
-
ResearchGate. (n.d.). FTIR spectrum of compound III. IR, ν max /cm-1 : 2960 (CH, aliphatic),... Retrieved from ResearchGate website.[12]
-
National Institute of Standards and Technology. (n.d.). Aniline - NIST WebBook. Retrieved from NIST website.[9]
-
Ghanem, E., et al. (2015). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. American Journal of Applied Chemistry, 3(5-1), 1-6.[7][8]
-
Letters in Applied NanoBioScience. (2022). Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, 4-oxadiazol-2-yl)-pyridine. Letters in Applied NanoBioScience, 12(1), 12.[33]
-
ResearchGate. (2015). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. Retrieved from ResearchGate website.[7][8]
-
Santa Cruz Biotechnology. (n.d.). 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline. Retrieved from SCBT website.[34]
-
BLDpharm. (n.d.). 4-(1,2,4-Oxadiazol-3-yl)aniline. Retrieved from BLDpharm website.[35]
-
Leite, L. F. C. C., et al. (2005). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. Journal of the Brazilian Chemical Society, 16(1), 118-121.[10]
-
ResearchGate. (2023). Synthesis and characterization of some new derivatives based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) dianiline. Retrieved from ResearchGate website.[36]
-
PubMed. (2015). Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 101-111.[37]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 851-854.[11]
-
MDPI. (2021). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 26(11), 3183.[38]
-
ChemSynthesis. (n.d.). 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline. Retrieved from ChemSynthesis website.[39]
-
Echemi. (n.d.). 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline. Retrieved from Echemi website.[40]
Sources
- 1. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 2. pacelabs.com [pacelabs.com]
- 4. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. jetir.org [jetir.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Aniline [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pKa and log p determination | PPTX [slideshare.net]
- 21. academic.oup.com [academic.oup.com]
- 22. acdlabs.com [acdlabs.com]
- 23. Introduction to log P and log D in drug development [pion-inc.com]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. agilent.com [agilent.com]
- 26. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lifechemicals.com [lifechemicals.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline CAS#: 1015846-78-2 [m.chemicalbook.com]
- 30. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 31. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline | C9H9N3O | CID 18188176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 33. nanobioletters.com [nanobioletters.com]
- 34. scbt.com [scbt.com]
- 35. 59908-70-2|4-(1,2,4-Oxadiazol-3-yl)aniline|BLD Pharm [bldpharm.com]
- 36. researchgate.net [researchgate.net]
- 37. Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
- 39. chemsynthesis.com [chemsynthesis.com]
- 40. echemi.com [echemi.com]
